

Tripelennamine hydrochloride chemical structure and properties

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Compound of Interest

Compound Name: *Tripelennamine Hydrochloride*

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Tripelennamine Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, and mechanism of action of **tripelennamine hydrochloride**. The information is curated for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and Identity

Tripelennamine hydrochloride is the hydrochloride salt of tripelennamine, a first-generation antihistamine of the ethylenediamine class.

Chemical Name: N,N-dimethyl-N'-(phenylmethyl)-N'-2-pyridinyl-1,2-ethanediamine monohydrochloride[1]

Synonyms: Pyribenzamine hydrochloride, PBZ, Dehistin[2]

Chemical Structure:

- Parent Compound (Tripelennamine): $C_{16}H_{21}N_3$

- Hydrochloride Salt: $C_{16}H_{22}ClN_3$ [2][3]

The structure consists of a pyridine ring and a benzyl group attached to a central ethylenediamine backbone, with two methyl groups on the terminal nitrogen atom. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms.

Physicochemical Properties

A summary of the key physicochemical properties of **tripelennamine hydrochloride** is presented in the table below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

Property	Value	Reference
Molecular Weight	291.82 g/mol	[2][3]
Melting Point	188-192 °C (370.4-377.6 °F)	[4]
Solubility	Water: ≥ 100 mg/mL at 22.2 °C (72 °F)	[2]
DMSO: 2 mg/mL (6.85 mM)		
Ethanol: 1 mg/mL		
pKa	~9	[3]
Appearance	Odorless, white crystalline powder	[2][3]
pH of aqueous solution (25 mg/mL)	6.71	[2][3]
pH of aqueous solution (50 mg/mL)	6.67	[2][3]

Mechanism of Action

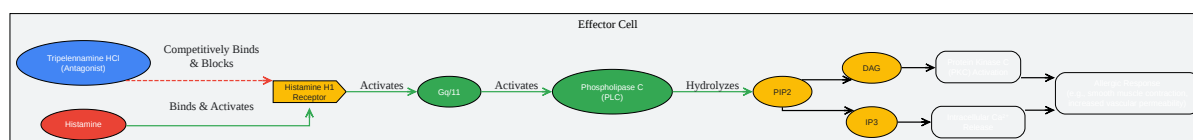
Tripelennamine hydrochloride is a potent antagonist of the histamine H1 receptor.[5][6][7] Its primary mechanism of action involves competitive binding to H1 receptors on effector cells,

thereby blocking the actions of endogenous histamine.[5][6][7] This antagonism alleviates the symptoms associated with allergic reactions, which are mediated by histamine.

Histamine, upon binding to H1 receptors, activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC). This signaling cascade leads to various physiological responses, including smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, which manifest as the classic symptoms of allergy.[2]

By blocking the H1 receptor, **tripelennamine hydrochloride** prevents this signaling cascade from being initiated by histamine.

Signaling Pathway Diagram



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Caption: Histamine H1 Receptor Signaling Pathway and the Antagonistic Action of Tripelennamine HCl.

Experimental Protocols

This section outlines generalized methodologies for determining key physicochemical properties of **tripelennamine hydrochloride**.

Determination of Melting Point

Objective: To determine the temperature at which **tripelennamine hydrochloride** transitions from a solid to a liquid phase.

Methodology:

- Sample Preparation: A small amount of finely powdered **tripelennamine hydrochloride** is packed into a capillary tube, sealed at one end.
- Apparatus: A calibrated melting point apparatus or a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) is used.
- Procedure:
 - The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and immersed in the oil bath of the Thiele tube.
 - The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
 - The temperature at which the substance first begins to melt (onset of melting) and the temperature at which the last solid particle liquefies (completion of melting) are recorded. The range between these two temperatures is the melting range.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

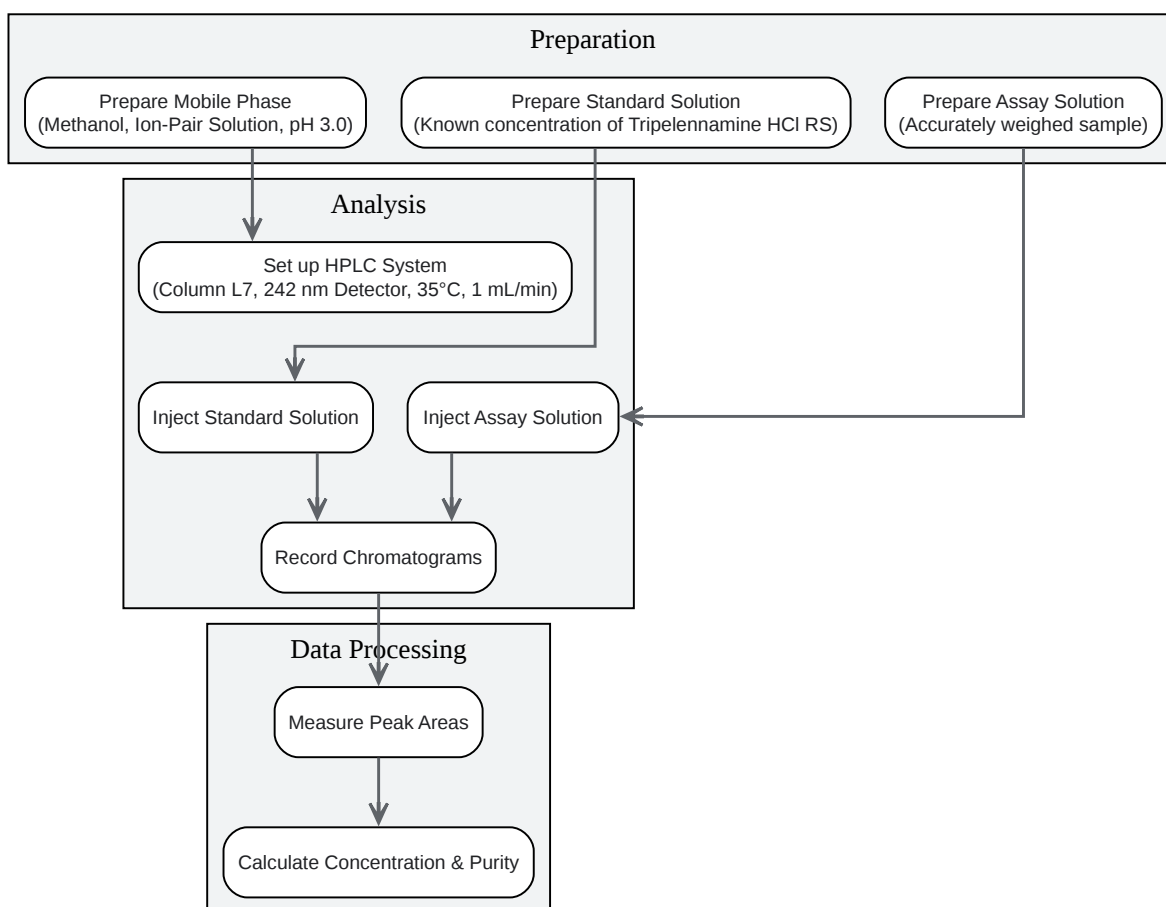
Objective: To determine the purity and concentration of **tripelennamine hydrochloride** in a sample.

Methodology (based on USP monograph):[\[8\]](#)

- Mobile Phase Preparation: A mixture of methanol and an ion-pair solution (e.g., 29 mM sodium 1-octanesulfonate) is prepared. 1.0 mL of N,N-dimethyloctylamine is added to 530 mL of methanol, followed by 430 mL of the ion-pair solution. The pH is adjusted to 3.0 with phosphoric acid.

- **Standard Preparation:** A standard solution of USP **Tripelennamine Hydrochloride** Reference Standard is prepared in the mobile phase to a known concentration (e.g., 0.5 mg/mL).
- **Assay Preparation:** A sample of **tripelennamine hydrochloride** is accurately weighed and dissolved in the mobile phase to a known concentration (e.g., 0.5 mg/mL).
- **Chromatographic System:**
 - A liquid chromatograph equipped with a 242-nm UV detector.
 - A 4.6-mm × 25-cm column containing packing L7.
 - The flow rate is maintained at approximately 1 mL per minute.
 - The column temperature is maintained at 35 °C.
- **Procedure:**
 - Equal volumes (e.g., 10 µL) of the standard and assay preparations are injected into the chromatograph.
 - The chromatograms are recorded, and the peak areas for the tripelennamine peak are measured.
 - The concentration of **tripelennamine hydrochloride** in the sample is calculated by comparing the peak area of the sample to the peak area of the standard. Purity is assessed by examining the presence and relative area of any impurity peaks.

Experimental Workflow Diagram



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Caption: A generalized workflow for the HPLC analysis of **Tripeleppamine Hydrochloride**.

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